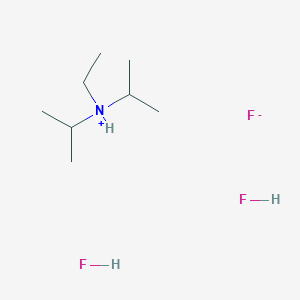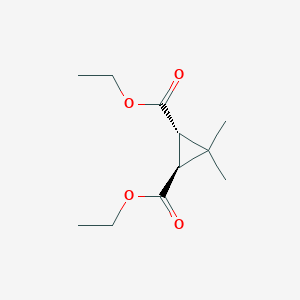
trans-Diethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate
説明
trans-Diethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate: is an organic compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol . It is a clear, colorless to light yellow liquid with a refractive index of 1.4420 to 1.4450 at 20°C. This compound is known for its unique structure, featuring a cyclopropane ring with two ester groups and two methyl groups at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The compound can be synthesized through various synthetic routes, including the esterification of 3,3-dimethylcyclopropane-1,2-dicarboxylic acid with ethanol under acidic conditions. The reaction typically involves heating the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester.
Industrial Production Methods
In an industrial setting, the production of trans-Diethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate may involve large-scale esterification processes using continuous reactors. These reactors allow for efficient mixing and heat transfer, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
trans-Diethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form the corresponding dicarboxylic acid.
Reduction: : Reduction reactions can lead to the formation of the corresponding alcohols.
Substitution: : The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : The major product is 3,3-dimethylcyclopropane-1,2-dicarboxylic acid .
Reduction: : The major products are the corresponding alcohols, such as 3,3-dimethylcyclopropane-1,2-diol .
Substitution: : The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
trans-Diethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate: has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The compound can be used as a ligand in coordination chemistry, forming complexes with metal ions.
Industry: : It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism by which trans-Diethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate exerts its effects depends on its specific application. For example, in coordination chemistry, it acts as a ligand, forming stable complexes with metal ions through coordination bonds. The molecular targets and pathways involved vary depending on the context in which the compound is used.
類似化合物との比較
trans-Diethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate: can be compared with other similar compounds, such as cis-Diethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate and 3,3-dimethylcyclopropane-1,2-dicarboxylic acid . The key differences lie in the stereochemistry and functional groups, which can affect their reactivity and applications.
Similar Compounds
cis-Diethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate
3,3-dimethylcyclopropane-1,2-dicarboxylic acid
3,3-dimethylcyclopropane-1,2-diol
特性
IUPAC Name |
diethyl (1S,2S)-3,3-dimethylcyclopropane-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-5-14-9(12)7-8(11(7,3)4)10(13)15-6-2/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRMNWDIYNBXRC-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C1(C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H](C1(C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369167 | |
| Record name | ST50405457 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67945-22-6 | |
| Record name | ST50405457 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


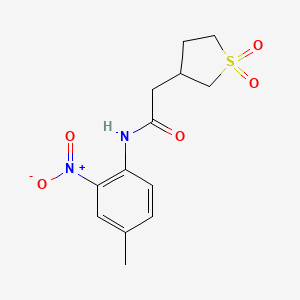
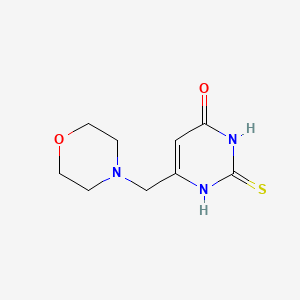
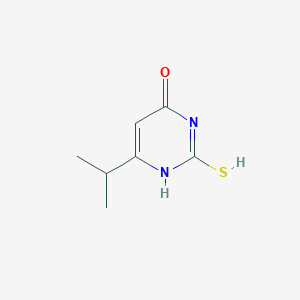

![Propan-2-yl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7814747.png)
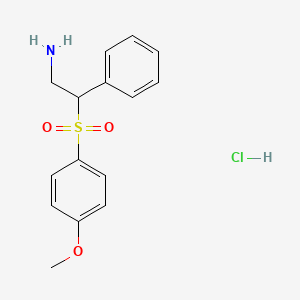
![4-[(6-Hydroxy-2-methylquinolin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B7814760.png)
![4-[(4-Methanesulfonylphenyl)methoxy]aniline](/img/structure/B7814766.png)
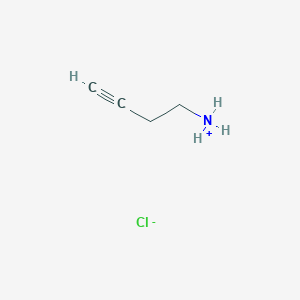

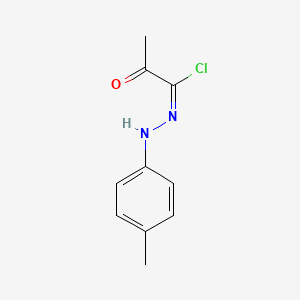
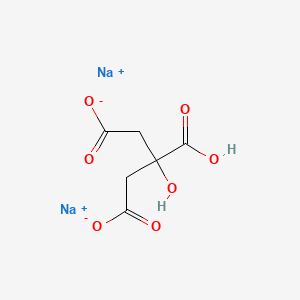
![Potassium [2,2'-biquinoline]-4,4'-dicarboxylate hydrate](/img/structure/B7814817.png)
